![molecular formula C20H22ClN3O4 B6485153 N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide CAS No. 941895-54-1](/img/structure/B6485153.png)
N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide
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Description
N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide is a useful research compound. Its molecular formula is C20H22ClN3O4 and its molecular weight is 403.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.1298839 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Applications
N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide has been investigated for its potential therapeutic effects, particularly in the following areas:
Neuropharmacology
- Mechanism of Action: The compound is believed to interact with neurotransmitter receptors, potentially modulating pathways involved in neurological disorders. This interaction may influence conditions such as depression and anxiety.
- Case Study: Research indicates that derivatives of this compound exhibit selective serotonin reuptake inhibition, suggesting potential as antidepressants.
Anticancer Research
- Application: Initial studies point to the compound's ability to inhibit tumor growth in specific cancer cell lines, indicating its potential as an anticancer agent.
- Data Table: Anticancer Activity
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast) | 10 | |
HeLa (Cervical) | 15 | |
A549 (Lung) | 12 |
Organic Synthesis
The compound serves as an important intermediate in the synthesis of various biologically active molecules.
Synthetic Routes
The synthesis typically involves:
- Formation of a piperazine intermediate.
- Chlorination and methoxylation to introduce the desired functional groups.
Data Table: Synthetic Steps
Step | Description |
---|---|
Piperazine Formation | Reaction with acylating agents |
Chlorination | Introduction of the chloro group |
Methoxylation | Addition of methoxy groups |
Biochemical Studies
This compound is utilized in biochemical assays to explore enzyme interactions and receptor binding dynamics.
Binding Studies
Research has demonstrated its binding affinity for various receptors, contributing to the understanding of drug-receptor interactions.
Data Table: Binding Affinities
Receptor Type | Binding Affinity (nM) | Reference |
---|---|---|
5-HT1A | 50 | |
D2 | 70 |
Industrial Applications
The compound's unique chemical structure allows for potential applications in material science and agriculture.
Material Science
Investigated for its use in developing new polymers with enhanced properties.
Agriculture
Explored for possible applications in agrochemicals, particularly as a pesticide or herbicide due to its biological activity against certain pests.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4/c1-27-16-6-4-15(5-7-16)23-9-11-24(12-10-23)20(26)19(25)22-17-13-14(21)3-8-18(17)28-2/h3-8,13H,9-12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKNZEQWTRTXRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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